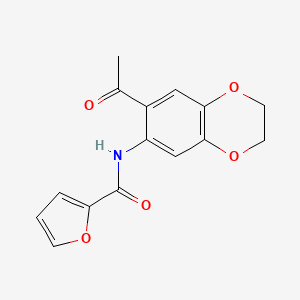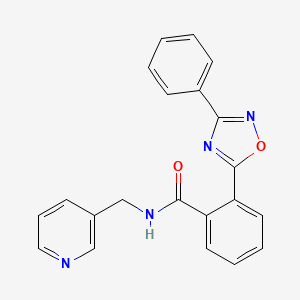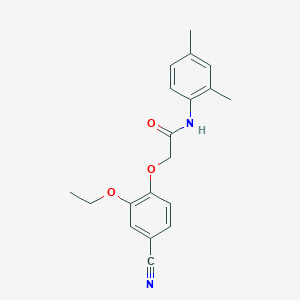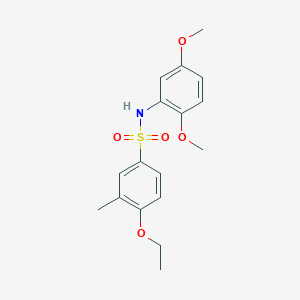![molecular formula C19H17N3O2 B4244565 3-ethyl-2-[(2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]quinazolin-4(3H)-one](/img/structure/B4244565.png)
3-ethyl-2-[(2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]quinazolin-4(3H)-one
Overview
Description
3-ethyl-2-[(2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]quinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound features a quinazolinone core structure, which is fused with an indole moiety. Quinazolinone derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2-[(2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]quinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of an appropriate indole derivative with a quinazolinone precursor under acidic or basic conditions. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like p-toluenesulfonic acid (PTSA) or triethylamine (TEA) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-2-[(2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinazolinone oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acetic acid (AcOH)
Reduction: H2, Pd/C, ethanol (EtOH)
Substitution: NaH, LDA, tetrahydrofuran (THF)
Major Products
The major products formed from these reactions include oxidized quinazolinone derivatives, reduced indole derivatives, and substituted quinazolinone or indole compounds .
Scientific Research Applications
3-ethyl-2-[(2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]quinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-ethyl-2-[(2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to downstream effects on cellular pathways, resulting in the observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-4(3H)-quinazolinone
- 3-ethyl-4(3H)-quinazolinone
- 2-[(2-oxo-1H-indol-3-yl)methyl]-4(3H)-quinazolinone
Uniqueness
3-ethyl-2-[(2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]quinazolin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds. The presence of both the indole and quinazolinone moieties contributes to its diverse range of applications in scientific research .
Properties
IUPAC Name |
3-ethyl-2-[(2-oxo-1,3-dihydroindol-3-yl)methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-2-22-17(20-16-10-6-4-8-13(16)19(22)24)11-14-12-7-3-5-9-15(12)21-18(14)23/h3-10,14H,2,11H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBBWJXRDSFYOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=CC=CC=C2C1=O)CC3C4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-cycloheptyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4244492.png)

![N-benzyl-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]butanamide](/img/structure/B4244504.png)
![4-fluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4244511.png)
![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide](/img/structure/B4244517.png)
![4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide](/img/structure/B4244521.png)

![methyl 2-{[amino(oxo)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4244531.png)
![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-OXO-2H-CHROMENE-6-SULFONAMIDE](/img/structure/B4244539.png)
![6-{[(2-Thienylmethyl)amino]sulfonyl}chromen-2-one](/img/structure/B4244560.png)

![1-[2-(4-Bromophenoxy)ethyl]-1H-1,3-benzodiazole-2-sulfonic acid](/img/structure/B4244581.png)
![5,6-Dichloro-2-[2-(2,6-dimethylpiperidino)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4244588.png)
